molecular formula C13H14O B15176452 2-Naphthol, 6-ethyl-1-methyl- CAS No. 14461-83-7

2-Naphthol, 6-ethyl-1-methyl-

Cat. No.: B15176452
CAS No.: 14461-83-7
M. Wt: 186.25 g/mol
InChI Key: QVKVJGRHFZWVLH-UHFFFAOYSA-N
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Description

Significance of Naphthol Derivatives in Advanced Organic Synthesis and Materials Science

Naphthol and its derivatives are a critical class of bicyclic aromatic compounds, distinguished by a naphthalene (B1677914) ring system bearing a hydroxyl (-OH) group. researchgate.net These compounds are foundational starting materials in organic synthesis, largely due to their electron-rich aromatic framework which features multiple reactive sites. researchgate.net This reactivity allows them to be employed in a wide array of organic transformations, including multicomponent reactions for the construction of diverse nitrogen- and oxygen-containing heterocyclic frameworks. researchgate.net Many of these resulting molecules exhibit potent biological and pharmaceutical activities, such as antibacterial, antiviral, and anti-inflammatory properties. researchgate.net

The significance of naphthols extends beyond medicinal chemistry into materials science. Polysubstituted naphthalenes and 2-naphthols have played an important role in the chemical and pharmaceutical industries. nih.gov The discovery of promising electronic and optical properties in fused aromatic compounds has spurred the development of new synthetic routes to these systems. nih.gov For instance, naphthol derivatives are integral to the manufacture of dyes and dye intermediates. wikipedia.org Furthermore, their unique structure is utilized in creating advanced materials, including hyper-cross-linked polymers with high specific surface areas and notable thermal and fluorescent properties, making them candidates for industrial applications in gas adsorption.

The Unique Role of Alkyl-Substituted 2-Naphthols in Synthetic Methodology Development

The functionalization of the 2-naphthol (B1666908) core with alkyl groups introduces steric and electronic modifications that are pivotal in the development of synthetic methodologies. The addition of alkyl substituents can influence the regioselectivity of subsequent reactions, directing incoming reagents to specific positions on the naphthalene ring. wikipedia.org Electrophilic attack on the 2-naphthol ring, for example, characteristically occurs at the 1-position (alpha-position), which is adjacent to the hydroxyl group. wikipedia.orgrsc.org The presence of an alkyl group at this position can block this site, thereby redirecting further functionalization.

Friedel-Crafts alkylation is a key method for synthesizing these compounds, allowing for the controlled introduction of alkyl chains onto the naphthol scaffold. rsc.orgrsc.org The development of regioselective alkylation reactions is an area of active research, as controlling the position of substitution is crucial for creating specific molecular architectures. rsc.org 1-Alkyl-2-naphthols, for instance, are important building blocks for more complex molecules, including ligands used in asymmetric catalysis and various bioactive compounds. mdpi.comresearchgate.netresearchgate.net The strategic placement of alkyl groups is therefore a powerful tool for chemists to fine-tune the properties and reactivity of the naphthol system for specific synthetic outcomes.

Contextualization of 2-Naphthol, 6-ethyl-1-methyl- within Contemporary Organic Chemistry Research

The specific compound, 2-Naphthol, 6-ethyl-1-methyl-, represents a polysubstituted naphthol derivative. While direct research on this exact molecule is not prominent in publicly available literature, its structure can be contextualized within the broader principles of organic chemistry. It is built upon a 2-naphthol core, which is modified with two distinct alkyl groups: a methyl group at the C1 position and an ethyl group at the C6 position.

The placement of these substituents suggests specific chemical characteristics. The methyl group at the C1 position, directly adjacent to the hydroxyl group, would sterically hinder reactions that typically involve the C1 carbon or the proximate hydroxyl group. This substitution pattern is significant because many synthetic transformations of 2-naphthol, such as coupling reactions or electrophilic additions, initiate at this highly reactive site. wikipedia.org Therefore, the 1-methyl group serves as a directing or protecting group by default.

Interactive Data Tables

Below are data tables for the parent compound 2-Naphthol and a related singly-substituted derivative, 6-Ethyl-2-naphthol, providing context for the target molecule.

Table 1: Physicochemical Properties of 2-Naphthol

Property Value
IUPAC Name Naphthalen-2-ol
Synonyms beta-Naphthol, 2-Hydroxynaphthalene
CAS Number 135-19-3
Molecular Formula C₁₀H₈O
Molar Mass 144.17 g/mol nih.gov
Appearance Colorless or yellowish crystalline solid wikipedia.org
Melting Point 121 to 123 °C wikipedia.org
Boiling Point 285 °C wikipedia.org

| Solubility in Water | 0.74 g/L wikipedia.org |

Table 2: Physicochemical Properties of 6-Ethyl-2-naphthol

Property Value
IUPAC Name 6-Ethylnaphthalen-2-ol
Synonyms 6-Ethyl-2-hydroxynaphthalene
CAS Number 1999-64-0 echemi.com
Molecular Formula C₁₂H₁₂O echemi.com
Molar Mass 172.22 g/mol echemi.com
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

| Topological Polar Surface Area | 20.2 Ų echemi.com |

Table 3: Identifiers for 2-Naphthol, 6-ethyl-1-methyl-

Property Value
IUPAC Name 6-Ethyl-1-methylnaphthalen-2-ol
CAS Number Not available in published literature
Molecular Formula C₁₃H₁₄O
Molar Mass 186.25 g/mol

| Physical Properties | Not available in published literature |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14461-83-7

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-ethyl-1-methylnaphthalen-2-ol

InChI

InChI=1S/C13H14O/c1-3-10-4-6-12-9(2)13(14)7-5-11(12)8-10/h4-8,14H,3H2,1-2H3

InChI Key

QVKVJGRHFZWVLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(C=C2)O)C

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Naphthol, 6 Ethyl 1 Methyl

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the naphthalene (B1677914) ring in 2-Naphthol (B1666908), 6-ethyl-1-methyl- is significantly influenced by its substituents. The hydroxyl (-OH) group is a powerful activating group, while the methyl (-CH₃) and ethyl (-C₂H₅) groups are weakly activating. These groups donate electron density to the aromatic system, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS):

The hydroxyl group at the C2 position directs incoming electrophiles primarily to the C1 and C3 positions. However, with the C1 position already occupied by a methyl group, electrophilic attack is highly favored at the C1 position. wikipedia.org Under certain conditions, substitution can also occur on the other ring, influenced by the ethyl group at C6. For 2-naphthol, electrophilic substitution with dichlorocarbene, for instance, occurs at the C-1 position. chempedia.info Common EAS reactions include:

Nitration: Reaction with nitric acid introduces a nitro group (-NO₂) onto the ring, typically at the C1 position.

Halogenation: Treatment with bromine or chlorine leads to mono- or polysubstituted products, with the C1 position being the most reactive site. stackexchange.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). The position of substitution can be temperature-dependent. quora.com

Friedel-Crafts Alkylation and Acylation: The activated ring readily undergoes Friedel-Crafts reactions, though the presence of the hydroxyl group can complicate the reaction by complexing with the Lewis acid catalyst. chempedia.infostackexchange.com

The enhanced nucleophilicity of the ring system, due to the electron-donating substituents, facilitates these reactions, often allowing them to proceed under milder conditions than those required for benzene. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Direct nucleophilic aromatic substitution on the unmodified ring of 2-Naphthol, 6-ethyl-1-methyl- is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged intermediate (Meisenheimer complex), which this compound lacks.

However, substitution can occur under specific conditions. The Bucherer reaction, for example, allows for the conversion of 2-naphthol to 2-aminonaphthalene via ammonolysis, demonstrating a type of nucleophilic substitution. wikipedia.org Furthermore, oxidative nucleophilic substitution provides an alternative pathway where the aromatic ring is first oxidized to generate a carbocation, which is then attacked by a nucleophile.

Dearomatization and Oxidation Reactions

Oxidation of 2-Naphthol, 6-ethyl-1-methyl- can lead to dearomatization and the formation of various oxygenated products, including quinones. The reaction pathway is highly dependent on the oxidant and reaction conditions.

Hydroxyl radicals (•OH) are highly reactive species that readily attack the electron-rich naphthalene core. researchgate.net Studies on unsubstituted 2-naphthol using pulse radiolysis have shown that •OH addition is a primary reaction pathway. researchgate.net DFT calculations indicate that for 2-naphthol, the most favorable sites for •OH addition are the C1 and C8 positions, with the C1-adduct being the most energetically stable. researchgate.net The reaction of •OH with 2-naphthol is extremely fast, with a determined rate constant of (7.31 ± 0.11) × 10⁹ M⁻¹s⁻¹. researchgate.net

The oxidation of naphthalene initiated by OH radicals can lead to the formation of various products, including naphthols and, upon further reaction, ring-opening products like formylcinnamaldehyde and organic acids. researchgate.netacs.org For the subject compound, oxidation would likely lead to hydroxylated derivatives and potentially quinone-type structures.

Electrochemical methods provide a controlled way to achieve oxidation and dearomatization of naphthols. nih.gov For 1-substituted-2-naphthols, including derivatives similar to the title compound, metal-free electrochemical oxidation can lead to a C–O homocoupling reaction, affording naphthalenone derivatives. nih.gov

Recent research demonstrated that 1-methyl-2-naphthols bearing an ethyl group at the C6 position undergo this electrochemical oxidative C–O homocoupling to yield the corresponding product in good yields. nih.gov The process involves the initial oxidation of the naphthol, followed by nucleophilic attack of a second naphthol molecule to form a dimer, which then undergoes further oxidation and rearrangement to the final naphthalenone product. nih.gov The presence of substituents at C6 and C7 is well-tolerated in these reactions, highlighting a versatile method for functionalization. nih.gov The formation of polymeric films on the anode surface can be a competing process, causing electrode fouling. ulysseus.eu

Table 1: Electrochemical Oxidative C–O Homocoupling of Substituted 1-Methyl-2-Naphthols

Substituent at C(6)Product YieldReference
EthylGood nih.gov
BromoModerate nih.gov
PhenylGood nih.gov

Investigating Rearrangement Reactions in Alkylated Naphthol Systems

Alkylated naphthols and their derivatives can participate in several types of molecular rearrangements, often catalyzed by acid or heat.

Claisen Rearrangement: Naphthyl allyl ethers, which can be prepared from the corresponding naphthol, undergo a thermal Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement typically results in the migration of the allyl group from the oxygen atom to an adjacent carbon atom, usually the ortho position (C1).

Fries Rearrangement: Naphthyl esters, formed by acylating the hydroxyl group of the naphthol, can undergo a Fries rearrangement in the presence of a Lewis acid. This reaction involves the migration of the acyl group from the oxygen to the carbon of the aromatic ring, forming a hydroxy-acylnaphthalene.

Dienone-Phenol Rearrangement: Under acidic conditions, certain substituted cyclohexadienones can rearrange to form stable phenols. While naphthols are already aromatic, intermediates formed during other reactions might undergo such rearrangements to restore the highly stable aromatic system.

Rearrangements during Friedel-Crafts Alkylation: The synthesis of alkylated naphthols via Friedel-Crafts alkylation can sometimes be complicated by carbocation rearrangements. The alkylating agent can form a primary carbocation that rearranges to a more stable secondary or tertiary carbocation before attacking the naphthalene ring, leading to an isomeric product distribution.

These rearrangement reactions are powerful tools for synthesizing specifically substituted naphthol derivatives that might not be accessible through direct substitution methods.

Functionalization at Reactive Sites (C1, C6, C7)

The inherent reactivity of the 2-naphthol scaffold allows for targeted functionalization at several key positions.

Functionalization at C1: The C1 position is the most activated site for electrophilic attack due to the strong directing effect of the C2-hydroxyl group. chempedia.info Although it is occupied by a methyl group in the title compound, reactions that can displace this group or react at this site are significant. For example, formylation can introduce an aldehyde group. Oxidative coupling reactions, such as the formation of BINOL from 2-naphthol, occur at the C1 position. wikipedia.org Electrochemical oxidation studies also highlight the C1 position as a key reactive site. researchgate.netnih.gov

Functionalization at C6 and C7: The reactivity at the C6 and C7 positions on the second ring is primarily influenced by the ethyl group at C6. While less reactive than the C1 position, this ring can still undergo electrophilic substitution. More significantly, recent advances in electrochemical synthesis have demonstrated the viability of using C6- and C7-substituted 1-methyl-2-naphthols as substrates. In electrochemical C–O homocoupling reactions, substituents at C6 (like ethyl, bromo, and phenyl) and C7 (like methoxy) are well-tolerated, leading to the formation of complex naphthalenone structures in good yields. nih.gov This demonstrates a modern approach to leveraging these positions for building molecular complexity.

Table 2: Summary of Reactivity at Key Positions

PositionPrimary Activating/Directing GroupCommon ReactionsReference
C1-OH at C2Electrophilic Substitution, Oxidative Coupling, Hydroxyl Radical Addition wikipedia.orgchempedia.inforesearchgate.net
C6-C₂H₅ at C6Tolerated in Electrochemical Oxidation/Coupling nih.gov
C7-C₂H₅ at C6Tolerated in Electrochemical Oxidation/Coupling nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Confirmation

The FT-IR spectrum would provide information on characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H), and aliphatic (C-H) functional groups, as well as the specific fingerprint region for this molecule. This spectral data could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to the π → π* electronic transitions within the naphthalene (B1677914) ring system. This information is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry data would confirm the molecular weight of 2-Naphthol (B1666908), 6-ethyl-1-methyl- and provide insights into its fragmentation patterns, which is crucial for structural confirmation. This data is not publicly accessible.

Due to the absence of empirical data for 2-Naphthol, 6-ethyl-1-methyl-, a scientifically rigorous article that adheres to the requested outline cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 2 Naphthol, 6 Ethyl 1 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.comijcce.ac.ir It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For naphthalene (B1677914) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or higher, can determine the optimized geometry and electronic distribution, which are fundamental to understanding the molecule's behavior. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. worldwidejournals.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

Illustrative Data Table for HOMO-LUMO Analysis The following table is a hypothetical representation of what a DFT analysis for 2-Naphthol (B1666908), 6-ethyl-1-methyl- might yield, based on general principles observed in related compounds. Specific values require dedicated computational studies.

ParameterHypothetical Value (eV)
HOMO Energy-5.85
LUMO Energy-1.15
HOMO-LUMO Gap (ΔE) 4.70

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely pathway a reaction will follow.

Transition State Analysis and Energy Profiles

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. researchgate.net DFT calculations can locate and characterize the geometry and energy of transition states. This information is used to construct a reaction energy profile, which plots energy against the reaction progress. Such profiles are crucial for understanding reaction kinetics and predicting reaction rates. For reactions involving naphthols, such as electrophilic substitution or oxidation, computational analysis can identify the specific atoms involved and the energy required for the reaction to occur. researchgate.net

Substituent Effects on Reactivity and Selectivity

Substituents on an aromatic ring profoundly influence its reactivity and the regioselectivity of its reactions. researchgate.net The hydroxyl (-OH) group in 2-Naphthol, 6-ethyl-1-methyl- is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. The methyl (-CH₃) and ethyl (-C₂H₅) groups are also activating and ortho-, para-directing. The final outcome of a reaction would depend on the interplay between the electronic and steric effects of these three groups. Computational studies on related systems show that such substituent effects can be quantified by analyzing how they alter the charge distribution and orbital energies of the naphthalene core. researchgate.netdntb.gov.ua

Thermodynamic Parameter Calculations and Stability Assessments

DFT calculations can be used to compute key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G). samipubco.comresearchgate.net These values are essential for assessing the relative stability of different isomers or conformations of a molecule and for predicting the spontaneity of chemical reactions. By calculating the vibrational frequencies of the molecule, these thermodynamic functions can be determined for various temperatures. Studies on 1-naphthol (B170400) have demonstrated the successful use of DFT to derive thermodynamic data that is consistent with experimental results. researchgate.net For 2-Naphthol, 6-ethyl-1-methyl- , such calculations would reveal its thermodynamic stability under different conditions.

Illustrative Data Table for Calculated Thermodynamic Parameters The following table is a hypothetical representation of thermodynamic data for 2-Naphthol, 6-ethyl-1-methyl- at a standard state (e.g., 298.15 K and 1 atm). Specific values require dedicated computational studies.

ParameterHypothetical Value
Enthalpy (H)Value in Hartree or kJ/mol
Entropy (S)Value in J/(mol·K)
Gibbs Free Energy (G)Value in Hartree or kJ/mol

Temperature Effects on Reaction Thermodynamics

The thermodynamics of chemical reactions involving 2-Naphthol, 6-ethyl-1-methyl- are significantly influenced by temperature. The Gibbs free energy change (ΔG) of a reaction, which determines its spontaneity, is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS. chemguide.co.ukwikipedia.org

Computational studies on substituted naphthols have shown that for formation reactions, the change in Gibbs free energy and enthalpy can vary with temperature. orgchemres.org For instance, in the formation of some substituted 2-naphthol derivatives, it has been observed that while the reactions are exothermic (negative ΔH), they are non-spontaneous at standard conditions (positive ΔG). orgchemres.org As the temperature increases, the TΔS term becomes more significant. If the entropy change is negative, an increase in temperature will lead to a more positive (less spontaneous) ΔG. Conversely, for reactions with a positive entropy change, increasing the temperature can make the reaction more spontaneous.

The effect of temperature on the thermodynamics of reactions involving 2-Naphthol, 6-ethyl-1-methyl- can be summarized as follows:

Enthalpy (ΔH): Generally considered to be relatively independent of temperature over small ranges.

Entropy (ΔS): The contribution of the entropy term to the Gibbs free energy is directly proportional to the absolute temperature.

Gibbs Free Energy (ΔG): The spontaneity of a reaction involving this compound can be temperature-dependent. A reaction that is not spontaneous at low temperatures may become spontaneous at higher temperatures, and vice versa, depending on the signs of ΔH and ΔS.

Non-Covalent Interaction Analysis in Naphthol Systems

Non-covalent interactions play a crucial role in determining the three-dimensional structure, conformation, and intermolecular recognition of molecules like 2-Naphthol, 6-ethyl-1-methyl-. numberanalytics.comresearchgate.net These interactions, although weaker than covalent bonds, are fundamental to the physical and chemical properties of the compound.

Hydrogen Bonding Networks and Intramolecular Interactions

The structure of 2-Naphthol, 6-ethyl-1-methyl- allows for the possibility of specific intramolecular non-covalent interactions. The hydroxyl (-OH) group at the 2-position and the methyl (-CH3) group at the 1-position are in close proximity, which could facilitate the formation of an intramolecular hydrogen bond. This interaction would involve the hydrogen atom of the hydroxyl group and the π-electron system of the methyl-bearing aromatic ring or a direct, albeit weak, interaction with the methyl group itself.

Theoretical studies on related systems, such as cis-1-naphthol, have provided in-depth analysis of close-contact H-atom-H-atom interactions, which are neither purely attractive nor repulsive but a mixture of both. smu.edursc.org In the case of 2-Naphthol, 6-ethyl-1-methyl-, the interaction between the hydroxyl hydrogen and the peri-positioned methyl group would likely be a significant factor in determining the preferred conformation of the hydroxyl group.

Applications in Materials Science and Synthetic Precursor Development

Role of Substituted Naphthols in Precursor Chemistry for Advanced Materials

Substituted naphthols are fundamental precursors in the synthesis of a variety of advanced materials, owing to their robust aromatic structure and reactive hydroxyl group. epa.gov The naphthalene (B1677914) core provides a foundation for creating materials with desirable photophysical properties, such as dyes and pigments. researchgate.net For instance, 2-naphthol (B1666908) derivatives are key intermediates in the production of azo dyes, which have widespread use in coloring textiles and plastics. researchgate.net

The specific substituents on the naphthol ring, such as the ethyl and methyl groups in 2-Naphthol, 6-ethyl-1-methyl-, can modulate the properties of the final material. These alkyl groups can enhance solubility in organic media and influence the solid-state packing of the molecules, which in turn affects the material's color and stability. epa.gov

Furthermore, substituted naphthols are employed as precursors for photoluminescent materials. The extended π-system of the naphthalene ring is conducive to fluorescence, a property that can be fine-tuned by the addition of various functional groups. epa.gov While electron-donating groups like methoxy (B1213986) can enhance photoluminescence, alkyl groups may alter the emission characteristics through steric effects. epa.gov Derivatives of 2-naphthol are also utilized in creating modifiers for materials like carbamide formaldehyde (B43269) resins, leading to improved physical properties in the final wood-based products. rsc.org

Below is a table summarizing the role of substituted naphthols as precursors for various advanced materials.

PrecursorMaterial TypeApplicationRelevant Properties
2-Naphthol DerivativesAzo DyesTextiles, PlasticsColor, Lightfastness
Substituted NaphtholsPhotoluminescent MaterialsOrganic Light-Emitting Diodes (OLEDs), SensorsFluorescence, Quantum Yield
Alkylated NaphtholsResin ModifiersWood CompositesImproved Mechanical Strength

Utility in Ligand Synthesis and Catalytic Systems

The hydroxyl group and the electron-rich naphthalene ring of 2-Naphthol, 6-ethyl-1-methyl- make it and similar substituted naphthols valuable platforms for the synthesis of ligands for catalytic applications. One significant class of ligands derived from 2-naphthol are Schiff bases. These are typically formed through the condensation reaction of a 2-naphthol derivative with an amine. The resulting Schiff base ligands, which can be bidentate or polydentate, are capable of coordinating with a variety of metal ions to form stable complexes. nih.gov These metal complexes, in turn, can function as catalysts in a range of organic transformations. researchgate.net

The steric and electronic properties of the ligand, which are influenced by the substituents on the naphthol ring, play a crucial role in determining the activity and selectivity of the catalyst. The ethyl and methyl groups on 2-Naphthol, 6-ethyl-1-methyl- can provide the necessary steric bulk to create a specific coordination environment around the metal center, potentially leading to enhanced catalytic performance.

In another application, 2-naphthol has been used to functionalize the surface of titanium dioxide (TiO2) nanoparticles. researchgate.net This creates a surface complex that acts as a highly active photocatalyst under visible light. The 2-naphthol component enhances the absorption of visible light and facilitates electron transfer, thereby improving the photocatalytic efficiency of the TiO2. researchgate.net This approach highlights the potential for substituted naphthols to be integrated into heterogeneous catalytic systems.

The following table outlines the utility of substituted naphthols in the development of ligands and catalytic systems.

Naphthol DerivativeLigand/System TypeMetal (if applicable)Catalytic Application
2-NaphtholSchiff Base LigandCu(II), Ni(II), Co(II)Various Organic Transformations
2-NaphtholSurface-Functionalized NanoparticleTiO2Photocatalysis
2-Hydroxy-1-naphthaldehydeSchiff Base LigandCu(II), Co(II)Various Organic Transformations

Intermediates in Complex Organic Molecule Synthesis (excluding pharmaceuticals/natural products)

2-Naphthol, 6-ethyl-1-methyl- and its analogs are versatile intermediates in the synthesis of a variety of complex organic molecules that are not intended for pharmaceutical or natural product applications. researchgate.nettci-thaijo.org A primary application is in the synthesis of azo dyes. This is typically achieved through an azo coupling reaction, where a diazonium salt is reacted with the activated aromatic ring of the naphthol derivative. rsc.orgacs.orgcjcatal.com The reaction is generally carried out in alkaline conditions at low temperatures. epa.govrsc.org

Substituted naphthols also serve as key starting materials for the synthesis of various heterocyclic compounds through multicomponent reactions. rsc.org For example, the condensation of 2-naphthol with aldehydes can yield 14-aryl-14H-dibenzo[a,j]xanthenes, a class of compounds used as dyes and in laser technologies. rsc.org The yields for these reactions are often high, and they can be catalyzed by various Brønsted or Lewis acids. rsc.org

Furthermore, derivatives of 2-naphthol are used to create "push-pull" molecules, which have applications in optoelectronic devices. These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system, such as the naphthalene core. The specific substitution pattern allows for the tuning of the molecule's electronic and optical properties.

The table below provides examples of complex organic molecules synthesized using 2-naphthol derivatives as intermediates.

IntermediateReaction TypeProduct ClassCatalyst/Conditions
2-NaphtholAzo CouplingAzo DyesDiazonium Salt, Alkaline, 0-5 °C
2-Naphthol, AldehydeCondensationDibenzo[a,j]xanthenesAcid Catalyst, 90-125 °C
6-Bromo-2-naphtholBucherer Reaction, etc.Push-Pull DyesVarious

Future Research Trajectories and Methodological Innovations

Development of Novel Stereoselective Synthetic Pathways for 2-Naphthol (B1666908), 6-ethyl-1-methyl-

Stereoselective synthesis is crucial when a molecule's spatial arrangement of atoms affects its properties. For substituted naphthols, controlling stereochemistry can be critical for applications in pharmaceuticals and materials science.

Key Research Directions:

Asymmetric Catalysis: Future work would likely involve the design and application of novel chiral catalysts (metal-based or organocatalysts) to control the formation of specific stereoisomers of substituted naphthols.

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product is a viable strategy.

Substrate Control: Modifying the starting materials to favor the formation of one stereoisomer over another through steric or electronic effects will be a continued area of exploration.

A recent study on the synthesis of aminotriol derivatives from stevioside (B1681144) demonstrated the use of a lithium perchlorate (B79767) (LiClO₄) catalyst to enhance stereoselectivity in the ring-opening of an epoxide. This approach not only improved reaction times and yields but also controlled the stereochemical outcome. nih.gov Such methodologies could be adapted for the synthesis of complex naphthol derivatives. nih.gov

Exploration of Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. orientjchem.orgscilit.com

Key Research Directions:

Solvent-Free Reactions: Techniques like "Grindstone Chemistry," which involves grinding solid reactants together, can lead to high yields without the need for toxic solvents. ijcmas.com This method is both energy-efficient and suitable for large-scale production. ijcmas.com

Biodegradable Catalysts: The use of natural, biodegradable catalysts, such as tannic acid derived from plants, offers an environmentally friendly alternative to traditional metal-based catalysts. orientjchem.orgscilit.com These have been successfully used in the synthesis of amidoalkyl naphthols. orientjchem.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. orientjchem.org

Photocontrolled Reactions: A novel approach involves using light to trigger a reaction. For instance, a photocontrolled isomerization of oxabenzonorbornadiene derivatives can rapidly produce naphthol derivatives, a process that is both practical and environmentally benign. nih.gov

A comparative study on the synthesis of aminoalkyl and amidoalkyl naphthols found that using an oil bath for heating was the most efficient green protocol, yielding over 90% of the product. orientjchem.org Another approach utilized a deep eutectic solvent, which is recyclable and allows reactions to proceed at low temperatures with short reaction times. rsc.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms in real-time is essential for optimizing synthetic processes. In-situ (in the reaction mixture) monitoring provides immediate feedback, allowing for precise control over reaction conditions. mt.com

Key Research Directions:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectrometers allow for real-time tracking of the concentrations of reactants, intermediates, and products. mt.com This data is invaluable for understanding reaction progression, identifying endpoints, and elucidating mechanisms. mt.com

Derivative Spectrophotometry: This technique has been successfully used to monitor the oxidative coupling of 2-naphthol. asianpubs.org By measuring the zero-crossing first derivative wavelengths, researchers can accurately determine the ratio of reactant to product in a mixture. asianpubs.org

Integrated Software: Modern spectroscopic instruments are often paired with powerful software that can analyze spectral data in real-time, providing chemists with immediate insights into their reactions. mt.com

In-situ monitoring is particularly useful for reactions involving transient or unstable intermediates that would be difficult to analyze using traditional offline methods like chromatography. spectroscopyonline.com

Integration of Machine Learning in Predictive Synthesis and Property Studies

Machine learning (ML) is emerging as a powerful tool in chemistry, capable of predicting reaction outcomes, identifying optimal synthetic routes, and forecasting the properties of novel compounds. researchgate.net

Key Research Directions:

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. This can save significant time and resources in the lab.

Property Prediction: By analyzing the structure of a molecule, ML algorithms can predict its physical, chemical, and biological properties, helping to guide the design of new materials and drugs.

Materials Genome: The combination of ML with high-throughput experimental techniques, such as "Megalibrary" technology, has the potential to rapidly accelerate the discovery of new materials with desired properties. eurekalert.org An ML model trained on a large dataset of multi-metallic nanoparticles was able to predict new, complex structures with approximately 95% accuracy. eurekalert.org

For a compound like 2-Naphthol, 6-ethyl-1-methyl-, an ML model could be used to predict its solubility, melting point, and potential biological activity based on its molecular structure.

Investigation of Solid-State Properties and Crystal Engineering of Substituted Naphthols

The arrangement of molecules in a solid crystal can have a profound impact on a material's properties, including its solubility, stability, and optical behavior. Crystal engineering aims to control this arrangement to achieve desired properties.

Key Research Directions:

Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of a compound is crucial, as each polymorph can have unique properties.

Co-crystallization: Combining a target molecule with another compound (a co-former) can create new crystalline structures with enhanced properties.

X-ray Diffraction: Single-crystal X-ray diffraction is a key technique for determining the precise three-dimensional structure of a crystal, providing insights into intermolecular interactions. researchgate.net

Computational Modeling: Theoretical calculations can be used to predict stable crystal structures and to understand the forces that govern crystal packing. smu.edu

The purification of naphthols often relies on crystallization, and understanding the solid-state properties is essential for developing efficient purification methods. google.comgoogle.com For example, the choice of solvent can significantly impact the yield and purity of the crystallized naphthol. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-ethyl-1-methyl-2-naphthol derivatives, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : Synthesis involves electrophilic substitution or coupling reactions. Diazonium salt coupling under alkaline conditions (0–5°C) is effective, as demonstrated in 2-naphthol aniline dye preparation . For alkylated derivatives like 6-ethyl-1-methyl-2-naphthol, Friedel-Crafts alkylation with controlled acid catalysis is recommended. Key optimizations include:

  • Strict temperature control (ice baths) to suppress side reactions.
  • Stoichiometric excess of nucleophiles (e.g., β-naphthol derivatives).
  • Gradual reagent addition to avoid local overheating.
  • Purification via recrystallization (ethanol/ice acetic acid) and purity validation by melting point analysis (e.g., 131°C) .

Q. How can the purity of 6-ethyl-1-methyl-2-naphthol be assessed using spectroscopic and chromatographic techniques?

  • Methodology :

  • Fluorescence spectroscopy : Use improved FastICA-SVR algorithms to resolve spectral overlaps in mixtures, achieving RMSEP <0.12 μg·L⁻¹ .
  • HPLC/GC-MS : Monitor retention times and compare with standards.
  • Pharmacopeial tests : Solubility in ammonia TS and iodine reactions to detect impurities (e.g., naphthalene derivatives) .

Q. What are the standard protocols for evaluating the acute toxicity of 6-ethyl-1-methyl-2-naphthol in mammalian models?

  • Methodology : Adapt protocols from naphthalene toxicity studies :

  • Exposure routes : Oral, dermal, or inhalation (Table B-1, ).
  • Endpoints : Monitor hepatic/renal effects, hematological parameters, and body weight changes.
  • Dose-response : Use OECD guidelines for acute oral toxicity (e.g., LD₅₀ determination).

Advanced Research Questions

Q. How does the electron-donating 6-ethyl-1-methyl substituent influence the reactivity of 2-naphthol derivatives in electrophilic substitution reactions?

  • Methodology :

  • Computational modeling : Calculate substituent effects on electron density using DFT (e.g., ACD/Labs Software) .
  • Structural analysis : Microwave spectroscopy of isotopologues to determine substitution patterns and non-covalent H–H interactions .
  • Experimental validation : Compare reaction rates (e.g., nitration) between substituted and unsubstituted naphthols .

Q. What computational strategies effectively predict the physicochemical properties (e.g., pKa, logP) of 6-ethyl-1-methyl-2-naphthol?

  • Methodology :

  • Software tools : Advanced Chemistry Development (ACD/Labs) for pKa prediction (error margin <0.5 units) .
  • QSAR models : Train on naphthol derivatives with known logP values.
  • Validation : Cross-check with experimental data from potentiometric titrations or UV-Vis spectroscopy .

Q. How can 6-ethyl-1-methyl-2-naphthol be optimized in biomass pretreatment to reduce lignin condensation while mitigating microbial toxicity?

  • Methodology :

  • Process design : Use steam explosion with 2-naphthol (0.5–2% w/w) to inhibit lignin repolymerization .
  • Toxicity mitigation : Post-pretreatment washing or adsorbent resins to remove residual 2-naphthol.
  • Microbial adaptation : Screen ethanol-producing strains (e.g., Saccharomyces cerevisiae) for tolerance via directed evolution .

Q. What are the challenges in using urinary 6-ethyl-1-methyl-2-naphthol as a biomarker for environmental exposure?

  • Methodology :

  • Stability studies : Assess degradation under varying pH/temperature (store samples at –80°C with antioxidants) .
  • Intra-individual variation : Collect repeated measurements over 72 hours to adjust for biological variability .
  • Analytical validation : Use LC-MS/MS with isotope-labeled internal standards .

Q. How can dielectric barrier discharge (DBD) plasma systems enhance degradation efficiency of 6-ethyl-1-methyl-2-naphthol in aqueous environments?

  • Methodology :

  • Reactor configuration : Use quartz tube reactors with ambient air as feed gas; optimize voltage (10–30 kV) and frequency (50–500 Hz) .
  • Degradation monitoring : Quantify ozone generation (gas/liquid phases) and track intermediates via GC-MS .
  • Comparative analysis : Benchmark against UV/H₂O₂ or Fenton processes for cost-effectiveness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.